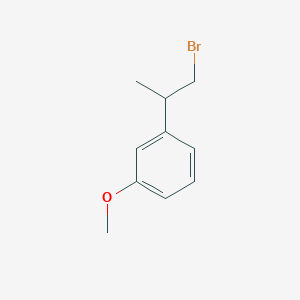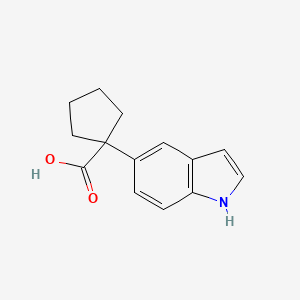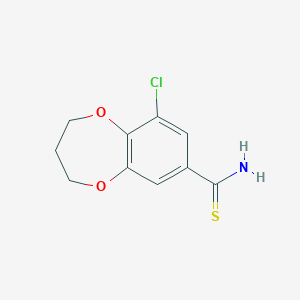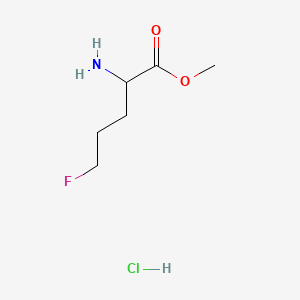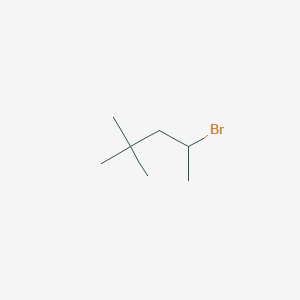
4-Bromo-2,2-dimethylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,2-dimethylpentane is an organic compound belonging to the class of bromoalkanes. It is characterized by a bromine atom attached to the fourth carbon of a pentane chain, with two methyl groups attached to the second carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Alkanes: One common method involves the free radical halogenation of pentane. In this process, pentane is reacted with bromine (Br2) in the presence of ultraviolet light or heat, leading to the substitution of a hydrogen atom with a bromine atom.
Alkylation of Bromides: Another method is the alkylation of bromides, where a suitable alkylating agent is reacted with a bromide compound under controlled conditions to form this compound.
Industrial Production Methods: In industrial settings, the compound is typically synthesized through controlled free radical halogenation processes, ensuring high purity and yield. Advanced techniques such as continuous flow reactors and optimized reaction conditions are employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the bromoalkane to the corresponding alkane or alkene.
Substitution: Substitution reactions are common, where the bromine atom can be replaced by other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are employed.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Products include 4-bromo-2,2-dimethylpentan-1-ol, 4-bromo-2,2-dimethylpentanone, and 4-bromo-2,2-dimethylpentanoic acid.
Reduction: Products include this compound and 4-bromo-2,2-dimethyl-1-pentene.
Substitution: Products include 4-bromo-2,2-dimethylpentan-1-ol and 4-bromo-2,2-dimethylpentan-1-amine.
Aplicaciones Científicas De Investigación
4-Bromo-2,2-dimethylpentane is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It is employed in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: It finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-Bromo-2,2-dimethylpentane exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular (SN2) or unimolecular (SN1) mechanism, depending on the reaction conditions.
Molecular Targets and Pathways:
SN2 Mechanism: The nucleophile attacks the carbon atom bearing the bromine atom from the opposite side, leading to the inversion of configuration.
SN1 Mechanism: The bromine atom leaves, forming a carbocation intermediate, which is then attacked by the nucleophile.
Comparación Con Compuestos Similares
1-Bromopentane
2-Bromopentane
3-Bromopentane
1-Bromo-2-methylbutane
2-Bromo-2-methylbutane
Propiedades
Fórmula molecular |
C7H15Br |
|---|---|
Peso molecular |
179.10 g/mol |
Nombre IUPAC |
4-bromo-2,2-dimethylpentane |
InChI |
InChI=1S/C7H15Br/c1-6(8)5-7(2,3)4/h6H,5H2,1-4H3 |
Clave InChI |
RYSCEXDEPPEABD-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


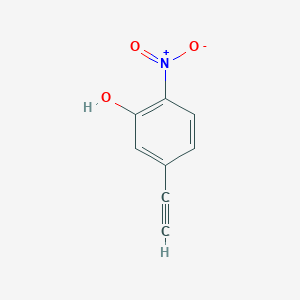

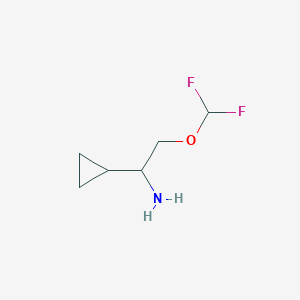

![1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one](/img/structure/B15322102.png)
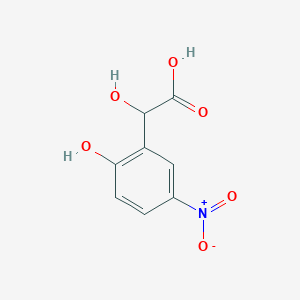
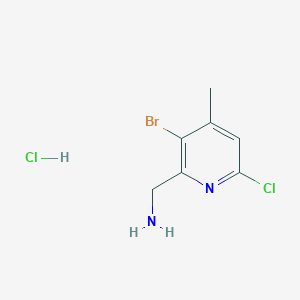
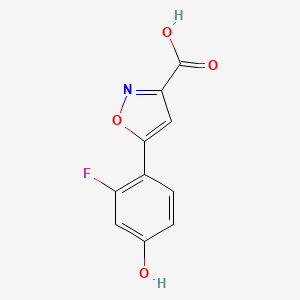
![3-[2-(Methylsulfonyl)phenyl]propanoic Acid](/img/structure/B15322124.png)
